7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol, also known as 5,6,7,8-tetrahydronaphthalene-1,2-diol with a dimethylamino substitution, is an organic compound classified within the group of tetralins. This compound features a naphthalene ring system that includes two hydroxyl functional groups (diol) and a dimethylamino group. The systematic name highlights the presence of the dimethylamino moiety, which significantly influences its chemical behavior and potential applications in various fields such as medicinal chemistry and organic synthesis.
The synthesis of 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol can be achieved through several methods:
The molecular formula for 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is , with a molecular weight of approximately 179.22 g/mol.
InChI=1S/C10H13NO2/c1-11(2)9-6-5-7-3-1-4-8(7)10(9)12/h5-6,11-12H,1-4H2
CN(C)C1=CC=C(C=C1O)C(=C2CCCCC2=C1O)
This structure reveals the presence of two hydroxyl groups positioned on the naphthalene framework and a dimethylamino group influencing its reactivity.
These reactions are essential for exploring the compound's reactivity and potential modifications that could enhance its biological activity or synthetic utility.
The mechanism of action for 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is not fully elucidated but is believed to involve interactions with specific cellular targets or pathways. Preliminary studies suggest that it may modulate enzymatic activities or influence signaling pathways relevant to pharmacological effects.
Physical property data can be sourced from chemical databases such as PubChem and Sigma-Aldrich for more precise values.
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9